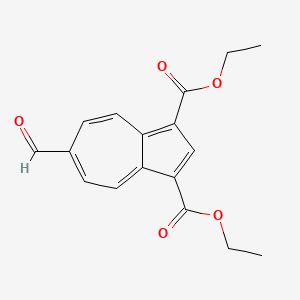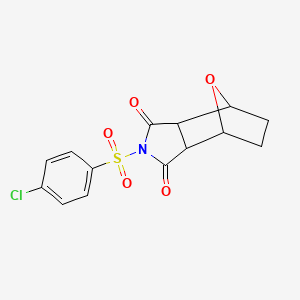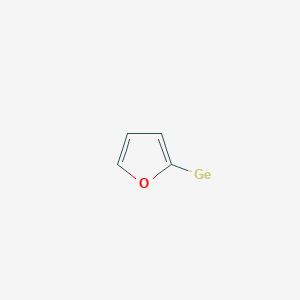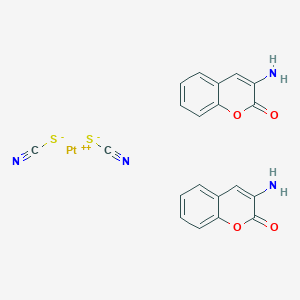
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)platinum(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)platinum(II): is a coordination complex with the molecular formula C20H14N4O4PtS2 . This compound features a platinum(II) center coordinated by two 2-oxo-2H-1-benzopyran-3-ylammine ligands and two thiocyanate ligands. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)platinum(II) typically involves the reaction of a platinum(II) precursor with the appropriate ligands. One common method involves reacting cis-dichlorobis(dimethylsulphide)platinum(II) with the 2-oxo-2H-1-benzopyran-3-ylammine ligand in the presence of thiocyanate ions . The reaction is usually carried out in an appropriate solvent such as dichloromethane, methanol, or water, and the product is obtained in high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)platinum(II) can undergo various types of chemical reactions, including:
Substitution Reactions: The thiocyanate ligands can be substituted by other ligands, such as halides or phosphines.
Oxidation and Reduction Reactions: The platinum(II) center can be oxidized to platinum(IV) or reduced to platinum(0) under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides (e.g., chloride, bromide) and phosphines (e.g., triphenylphosphine). These reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or chlorine can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or hydrazine are commonly employed.
Major Products:
Substitution Reactions: Products include platinum complexes with different ligands.
Oxidation and Reduction Reactions: Products include platinum(IV) or platinum(0) complexes, respectively.
Scientific Research Applications
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)platinum(II) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential interactions with biological molecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known efficacy of platinum-based drugs like cisplatin.
Industry: It may be used in the development of new materials with unique properties, such as luminescent or conductive materials
Mechanism of Action
The mechanism of action of cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)platinum(II) involves its interaction with biological targets, such as DNA. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. This can result in the inhibition of DNA replication and transcription, ultimately leading to cell death . The compound may also interact with proteins, affecting their function and leading to various cellular effects.
Comparison with Similar Compounds
cis-Dichlorobis(triphenylphosphine)platinum(II): This compound features a platinum(II) center coordinated by two triphenylphosphine ligands and two chloride ligands.
cis-Bis(isothiocyanato)bis(2,2’-bipyridyl-4,4’-dicarboxylato)ruthenium(II): A ruthenium-based complex with similar coordination geometry.
cis-Bis(benzonitrile)dichloroplatinum(II): Another platinum(II) complex with benzonitrile ligands.
Uniqueness: cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)platinum(II) is unique due to the presence of the 2-oxo-2H-1-benzopyran-3-ylammine ligands, which impart specific electronic and steric properties to the complex. This can influence its reactivity and interactions with biological molecules, making it a valuable compound for research in various fields.
Properties
CAS No. |
79170-44-8 |
|---|---|
Molecular Formula |
C20H14N4O4PtS2 |
Molecular Weight |
633.6 g/mol |
IUPAC Name |
3-aminochromen-2-one;platinum(2+);dithiocyanate |
InChI |
InChI=1S/2C9H7NO2.2CHNS.Pt/c2*10-7-5-6-3-1-2-4-8(6)12-9(7)11;2*2-1-3;/h2*1-5H,10H2;2*3H;/q;;;;+2/p-2 |
InChI Key |
REJIAHVCFBLOJT-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)N.C1=CC=C2C(=C1)C=C(C(=O)O2)N.C(#N)[S-].C(#N)[S-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



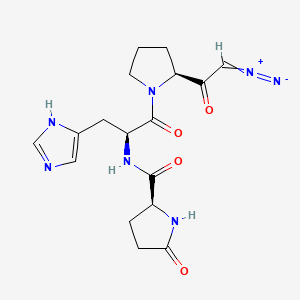
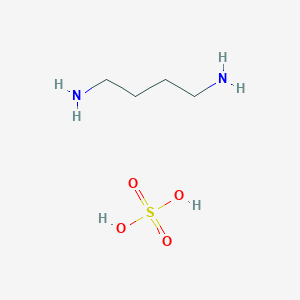
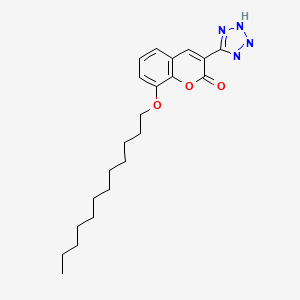
![1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one](/img/structure/B14439437.png)

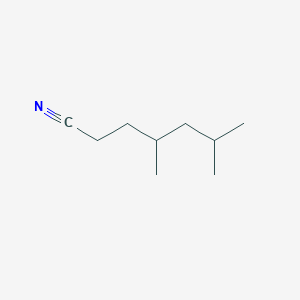
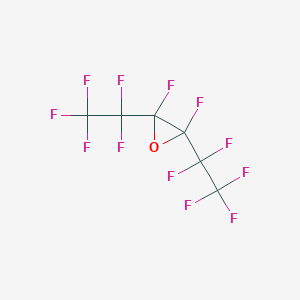
![4-[2-(1H-Pyrazol-1-yl)ethyl]phenol](/img/structure/B14439459.png)
![6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B14439466.png)

